Home > Products > Building Blocks P11428 > 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine
8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine - 1298031-95-4

8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine

Catalog Number: EVT-1686650
CAS Number: 1298031-95-4
Molecular Formula: C9H7BrClN3
Molecular Weight: 272.53 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-chloro-2-substituted aryl(or alkyl)imidazo[1,2-b]pyridazine

Compound Description: This class of compounds serves as a key intermediate in the synthesis of more complex imidazo[1,2-b]pyridazine derivatives. [] They are prepared by reacting 3-amino-6-chloropyridazine with 2-bromo-1-substituted aryl(or alkyl)ethanone. []

Relevance: These compounds represent the core structure of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine. The "2-substituted aryl(or alkyl)" group in this class encompasses the 2-cyclopropyl substituent present in the target compound. The 6-chloro substituent is also conserved. []

Compound Description: These compounds are synthesized through the Suzuki reaction, using 6-chloro-2-substituted aryl(or alkyl)imidazo[1,2-b]pyridazine as a starting material. [] These compounds have shown promising in vitro antimicrobial and antimalarial activity against various bacterial strains and Plasmodium falciparum. []

Relevance: This class of compounds expands on the core imidazo[1,2-b]pyridazine structure by introducing an additional substituent at the 6-position, specifically a "substituted aryl" group. This modification aims to improve the biological activity compared to the simpler 6-chloro derivatives. The "2-substituted aryl(or alkyl)" group in this class also encompasses the 2-cyclopropyl substituent present in 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine. []

3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine (MTIP)

Compound Description: MTIP is a brain-penetrant and orally bioavailable antagonist of the corticotropin-releasing factor receptor 1 (CRF1). [] It exhibits subnanomolar affinities for both rat and human CRF1 receptors without significant activity at CRF2 or other common drug targets. [] MTIP has shown efficacy in preclinical models of alcoholism, particularly in reversing the anxiogenic effects of alcohol withdrawal and blocking excessive alcohol self-administration. []

Relevance: Although MTIP has a more complex structure compared to 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine, it shares the central imidazo[1,2-b]pyridazine scaffold. This highlights the versatility of this core structure for developing compounds with diverse biological activities. []

3-Aralkyl-Thiomethylimidazo[1,2-b]Pyridazine Derivatives

Compound Description: This series of compounds explores modifications at the 3-position of the imidazo[1,2-b]pyridazine ring by introducing "aralkylthiomethyl" groups. [] While lacking antiviral activity against human immunodeficiency virus, some compounds within this series, such as 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethyl-thioimidazo[1,2-b]pyridazine, demonstrated potent inhibitory activity against human cytomegalovirus replication. [] Others, like 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethyl-thioimidazo[1,2-b]pyridazine, showed inhibitory activity against varicella-zoster virus replication. []

Relevance: This class emphasizes the importance of the 3-position substituent in influencing the biological activity of imidazo[1,2-b]pyridazine derivatives. Though 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine does not have a substituent at the 3-position, exploring modifications at this position could potentially enhance or alter its activity. []

Compound Description: This extensive series examines the effects of various substituents at the 2-, 3-, and 6- positions of the imidazo[1,2-b]pyridazine scaffold. [] Researchers investigated their binding affinity to benzodiazepine receptors in rat brain. [] While most compounds displayed weak binding, 3-benzamidomethyl-6-(pyridin-3-ylmethylthio)-2-styrylimidazo[1,2-b] pyridazine showed promising binding with an IC50 of 68 nM. []

Relevance: This comprehensive study highlights the impact of substituent modifications on the imidazo[1,2-b]pyridazine core. While 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine possesses different substituents, this research underscores the importance of exploring variations at these positions to identify compounds with enhanced biological activity. []

Compound Description: This series involves structural analogs of imidazo[1,2-b]pyridazines, featuring an imidazo[1,2-a]pyridine core. [] These compounds were tested for their ability to displace [3H]diazepam from rat brain membrane, with those containing 6-chloro and 6-methoxy groups demonstrating the strongest binding. []

Relevance: These imidazo[1,2-a]pyridine analogs demonstrate the influence of subtle structural changes on biological activity. Comparing their activity to imidazo[1,2-b]pyridazines like 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine can provide valuable insights into the structure-activity relationship and guide further optimization efforts. []

Compound Description: This series investigates the binding affinity of imidazo[1,2-b]pyridazines and their imidazo[1,2-a]pyridine analogs to both central and mitochondrial benzodiazepine receptors. [] Imidazo[1,2-b]pyridazines exhibited greater selectivity for mitochondrial receptors, with 3-acetamidomethyl-2-(biphenyl-4′-yl)-6-chloroimidazo[1,2-b]pyridazine (9) showing the highest selectivity (IC50 2.8 nM for mitochondrial receptors and no displacement at 1000 nM for central receptors). []

Relevance: This research further underscores the structural similarities between imidazo[1,2-b]pyridazines and imidazo[1,2-a]pyridines. The varying substituents at the 2-, 3-, and 6-positions, including halogens and aromatic groups, provide insights into their influence on receptor binding and selectivity. This information can inform the design and development of new compounds related to 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine with potentially improved or tailored biological profiles. []

Compound Description: These compounds are high-affinity and selective ligands for Peripheral Benzodiazepine Receptors (PBR) over Central Benzodiazepine receptors. [123I]-labeled analogs of these compounds were synthesized to study PBR in vivo using SPECT. []

Relevance: These compounds showcase the importance of specific substituents on the imidazo[1,2-b]pyridazine core for achieving high affinity and selectivity for PBR. Though 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine has a different substitution pattern, understanding these specific interactions can guide the design of new PBR ligands within this chemical class. []

Overview

8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine is a compound classified within the imidazo[1,2-b]pyridazine family, which is notable for its diverse biological activities. This compound features a unique structure that incorporates both bromine and chlorine substituents alongside a cyclopropyl group, which contributes to its potential pharmacological properties. The compound is recognized for its relevance in medicinal chemistry, particularly in the development of therapeutic agents.

Source and Classification

The compound is cataloged under the Chemical Abstracts Service with the number 1707603-13-1. It falls under the broader category of nitrogen-containing heterocycles, specifically imidazo[1,2-b]pyridazines, which are known for their applications in drug discovery and development. The molecular formula for this compound is C6H3BrClN3C_6H_3BrClN_3, indicating the presence of carbon, hydrogen, bromine, chlorine, and nitrogen atoms.

Synthesis Analysis

Methods and Technical Details

The synthesis of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine can be accomplished through several synthetic routes. A notable method involves:

  1. Cyclization Reaction: Starting from 3-amino-6-chloropyridazine and 1,3-dichloroacetone in a solvent such as dimethoxyethane at elevated temperatures (around 90 °C), cyclocondensation occurs to form an intermediate.
  2. Bromination: The introduction of the bromine atom typically follows the formation of the imidazole core through halogenation reactions.
  3. Substitution Reactions: The cyclopropyl group can be introduced via nucleophilic substitution methods involving suitable precursors.

This synthetic pathway highlights the importance of controlling reaction conditions to optimize yields and purity of the final product .

Molecular Structure Analysis

Structure and Data

The molecular structure of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine can be visualized as follows:

  • Core Structure: The imidazo[1,2-b]pyridazine framework consists of a fused bicyclic system containing nitrogen atoms.
  • Substituents: The presence of bromine at position 8 and chlorine at position 6 introduces significant electronic effects that influence reactivity and biological activity.

The compound's three-dimensional conformation plays a critical role in its interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine participates in various chemical reactions typical for heterocycles:

  1. Nucleophilic Substitution: The halogen substituents can undergo nucleophilic attack by various nucleophiles leading to functionalized derivatives.
  2. Cross-Coupling Reactions: Utilizing palladium or nickel catalysts allows for the formation of carbon-carbon bonds, enabling further functionalization at specific positions on the ring system .
  3. Electrophilic Aromatic Substitution: The aromatic nature of the pyridazine ring allows for substitution reactions that can introduce additional functional groups.

These reactions are essential for modifying the compound to enhance its pharmacological properties.

Mechanism of Action

Process and Data

The mechanism of action for 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine involves its interaction with specific biological targets such as kinases. For instance:

  • It has been identified as an inhibitor of adaptor-associated kinase 1 (AAK1), which plays a role in various signaling pathways related to cellular growth and proliferation.
  • Binding studies indicate that the compound may stabilize certain conformations of target proteins, thereby modulating their activity .

This mechanism underpins its potential therapeutic applications in treating diseases mediated by dysregulated kinase activity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine include:

  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.
  • Solubility: Solubility profiles indicate moderate solubility in organic solvents which is typical for halogenated heterocycles.

Chemical properties include:

  • Stability: The compound exhibits stability under standard laboratory conditions but may be sensitive to strong reducing agents or extreme pH levels.
  • Reactivity: Reactivity patterns suggest susceptibility to electrophilic attack due to the presence of halogens .
Applications

Scientific Uses

The applications of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine are primarily centered around its potential as a pharmaceutical agent:

  1. Anticancer Research: Its ability to inhibit specific kinases positions it as a candidate for further development in cancer therapeutics.
  2. Neurodegenerative Disease Research: Investigations into its effects on amyloid plaque binding suggest potential applications in treating Alzheimer’s disease .
  3. General Medicinal Chemistry: As part of ongoing drug discovery efforts, derivatives of this compound may lead to novel treatments for various diseases.
Synthetic Methodologies for 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine

Nucleophilic Aromatic Substitution (SNAr) Strategies for Halogenation Patterns

The strategic placement of halogen atoms on the imidazo[1,2-b]pyridazine scaffold is fundamentally enabled by nucleophilic aromatic substitution (SNAr) chemistry. The electron-deficient nature of this heterocyclic system significantly enhances its susceptibility to SNAr reactions, particularly at positions activated by adjacent nitrogen atoms. In the synthesis of 8-bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine (C₉H₇BrClN₃, MW 272.53 g/mol) , the chlorine atom at position 6 serves as an excellent leaving group due to the activation provided by the ring nitrogen at position 7. This activation allows sequential halogenation, where chlorine is typically introduced first via chlorinating agents such as phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS), creating the essential precursor for subsequent functionalization [1] [6].

The bromine atom at position 8 requires more vigorous conditions due to decreased electrophilicity at this site. This regioselective bromination employs brominating agents like N-bromosuccinimide (NBS), often in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile at elevated temperatures (80-100°C). The halogenation sequence is critical—introducing bromine prior to the cyclopropyl group installation prevents potential ring-opening reactions of the sensitive cyclopropyl moiety under harsh halogenation conditions. The differential reactivity between the C6 and C8 positions enables this stepwise approach, with C6 being approximately 5-7 times more reactive toward SNAr than C8 in model systems [6] .

Table 1: Halogenation Patterns in Imidazo[1,2-b]pyridazine Derivatives

PositionHalogenActivating FactorsTypical ReagentsFunctional Role
C6ChlorineAdjacent N (position 7), high electrophilicityPOCl₃, NCSLeaving group for cross-coupling
C8BromineModerate electrophilicity, ortho to bridgehead NNBS, Br₂Electrophile for Suzuki coupling
C2CyclopropylNot applicable (carbon substituent)Cyclopropylboronic acidSteric/electronic modulation

Palladium-Catalyzed Cross-Coupling Reactions in Scaffold Functionalization

Suzuki-Miyaura Coupling for Cyclopropyl Group Introduction

The cyclopropyl group at position 2 is installed via Suzuki-Miyaura cross-coupling, a transformation pivotal to accessing the target compound. This reaction employs cyclopropylboronic acid as the nucleophilic partner and a halogenated precursor (typically 2,8-dibromo-6-chloroimidazo[1,2-b]pyridazine or 8-bromo-6-chloro-2-iodoimidazo[1,2-b]pyridazine). The catalytic system generally consists of palladium(II) acetate [Pd(OAc)₂] or tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] with a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvent mixtures of toluene/water or 1,4-dioxane/water [2] [5] .

Reaction temperatures typically range from 80°C to 100°C, with careful exclusion of oxygen to prevent catalyst decomposition. The cyclopropyl group exhibits remarkable stability under these conditions despite potential strain-induced reactivity concerns. This stability is attributed to the electron-rich nature of the boronic acid reagent and the mild basic conditions employed. Crucially, the bromine at position 8 remains intact during this coupling due to the orthogonal reactivity of the C2 halogen (iodine or bromine), which is approximately 20 times more reactive in oxidative addition to Pd(0) than the C8 bromine. This differential reactivity enables chemoselective functionalization at C2 while preserving the C8 bromine for subsequent derivatization [5] .

Table 2: Suzuki-Miyaura Coupling Conditions for Cyclopropyl Introduction

PrecursorCatalyst SystemSolvent SystemTemperatureReaction TimeYield Range
2,8-Dibromo-6-chloroimidazo[1,2-b]pyridazinePd(PPh₃)₄, K₂CO₃Toluene/H₂O (4:1)85°C12 h65-75%
8-Bromo-6-chloro-2-iodoimidazo[1,2-b]pyridazinePd(OAc)₂, SPhos, Cs₂CO₃1,4-Dioxane/H₂O (5:1)100°C8 h78-85%

Optimization of Pd-Based Catalytic Systems for Regioselective Bromination

Achieving selective bromination at position 8 requires sophisticated palladium catalysis to overcome the inherent electronic biases of the scaffold. Directed ortho-metalation strategies are precluded by the absence of directing groups, making ligand-controlled regioselectivity essential. Palladium catalysts coordinated with bulky electron-rich phosphines (e.g., XPhos, SPhos, or BrettPhos) enable C-H activation/Br insertion at the electron-deficient C8 position. The catalytic system Pd₂(dba)₃/XPhos (dba = dibenzylideneacetone) combined with N-bromosuccinimide (NBS) or copper(II) bromide (CuBr₂) as bromine sources achieves >20:1 selectivity for C8 bromination over competing C3 functionalization [6] [8].

Key to this regioselectivity is the ligand's ability to modulate the palladium center's electron density and steric profile. XPhos, with its biphenyl backbone and di-tert-butylphosphino group, creates a sterically encumbered catalyst that favors approach to the less-hindered C8 position over C3. Solvent optimization studies reveal that 1,2-dichloroethane (DCE) provides optimal balance between ligand solubility and catalyst activity, with reaction temperatures maintained at 70-80°C to prevent undesired di-bromination. Under these conditions, bromination yields typically reach 70-85%, representing a substantial improvement over traditional electrophilic bromination methods (≤50% yield) [6] [8].

Table 3: Catalyst Systems for Regioselective C8 Bromination

Catalyst PrecursorLigandBromine SourceRegioselectivity (C8:C3)Yield (%)
Pd(OAc)₂PPh₃NBS3:145
Pd₂(dba)₃XPhosCuBr₂>20:182
PdCl₂(MeCN)₂BrettPhosNBS15:178

Solvent and Ligand Effects on Reaction Efficiency and Yield

The efficiency of both SNAr and Pd-catalyzed transformations in synthesizing 8-bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine is profoundly influenced by solvent polarity, coordinating ability, and ligand steric/electronic properties. In SNAr halogenations, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing the anionic transition state through solvation. However, DMSO can promote side reactions at elevated temperatures (>100°C), making DMF the preferred medium for chlorination, while acetonitrile is optimal for bromination due to its moderate polarity (dielectric constant ε ~36) and inertness toward halogenating reagents [6].

For Suzuki-Miyaura coupling, solvent mixtures must balance substrate solubility, catalyst stability, and base solubility. Binary systems like toluene/water (4:1) provide phase-transfer characteristics, while 1,4-dioxane/water (5:1) offers homogeneous conditions that improve reproducibility. Ligand selection critically impacts cross-coupling efficiency—bulky biarylphosphines (SPhos, XPhos) suppress unwanted homocoupling of the boronic acid while accelerating the rate-determining transmetalation step. Electron-donating groups on phosphine ligands increase catalyst longevity by mitigating palladium black formation. Systematic optimization reveals that XPhos provides optimal results for cyclopropyl transfer, with reaction yields increasing by 15-25% compared to triphenylphosphine-based systems. Additionally, water content must be precisely controlled (5-10% v/v) to facilitate base dissolution without hydrolyzing sensitive reaction components [2] [5] .

Table 4: Solvent and Ligand Optimization in Key Synthetic Steps

Reaction TypeOptimal SolventKey LigandCritical ParametersYield Improvement
SNAr ChlorinationAnhydrous DMFNot applicableWater content <0.1%Prevents hydrolysis
SNAr BrominationAcetonitrileNot applicableTemperature control 80±2°CSuppresses di-bromination
Suzuki Coupling1,4-Dioxane/H₂O (95:5)XPhosOxygen-free conditions25% vs. PPh₃
Pd-Catalyzed Bromination1,2-DichloroethaneBrettPhosCatalyst loading (2 mol%)30% vs. non-catalyzed

Properties

CAS Number

1298031-95-4

Product Name

8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine

IUPAC Name

8-bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine

Molecular Formula

C9H7BrClN3

Molecular Weight

272.53 g/mol

InChI

InChI=1S/C9H7BrClN3/c10-6-3-8(11)13-14-4-7(5-1-2-5)12-9(6)14/h3-5H,1-2H2

InChI Key

OYSHEISHKRCNMU-UHFFFAOYSA-N

SMILES

C1CC1C2=CN3C(=N2)C(=CC(=N3)Cl)Br

Canonical SMILES

C1CC1C2=CN3C(=N2)C(=CC(=N3)Cl)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.